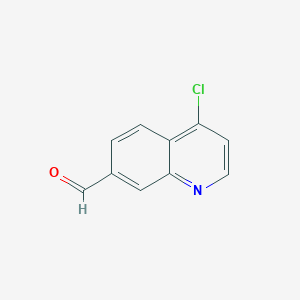

4-Chloroquinoline-7-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloroquinoline-7-carbaldehyde is a quinoline derivative, characterized by a chlorine atom at the 4th position and an aldehyde group at the 7th position on the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry, industrial applications, and synthetic organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the aldehyde group at the desired position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloroquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-Chloroquinoline-7-carboxylic acid.

Reduction: 4-Chloroquinoline-7-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chloroquinoline-7-carbaldehyde has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial properties.

Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Chloroquinoline-7-carbaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In antimalarial applications, it interferes with the heme detoxification process in the malaria parasite .

Comparaison Avec Des Composés Similaires

- 2-Chloroquinoline-3-carbaldehyde

- 7-Chloroquinoline-4-carbaldehyde

- 4,7-Dichloroquinoline

Comparison: 4-Chloroquinoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has different electronic properties and steric effects, leading to variations in its reactivity and applications .

Activité Biologique

4-Chloroquinoline-7-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antimalarial applications. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic uses.

This compound features a unique substitution pattern that influences its chemical reactivity and biological activity. It can undergo various chemical reactions, including:

- Oxidation : Converts to 4-chloroquinoline-7-carboxylic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to alcohols with sodium borohydride.

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols.

These reactions enable the synthesis of various quinoline derivatives, which are essential in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound inhibits DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism underpins its potential as an antimicrobial agent.

- Antimalarial Activity : Research indicates that derivatives of this compound exhibit significant antimalarial properties against Plasmodium falciparum. For instance, certain synthesized quinoline derivatives have shown IC50 values ranging from 0.014 to 5.87 μg/mL, demonstrating moderate to high efficacy compared to traditional antimalarial agents like chloroquine .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Antimicrobial Studies : A study demonstrated that compounds derived from this compound exhibited good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 11.00 mm to 12.00 mm .

- Antifungal Properties : Quinoline derivatives synthesized from this compound have been evaluated for antifungal activity against Mycobacterium tuberculosis, showing promising results in vitro .

- Cancer Research : The compound has been investigated for its role in inhibiting NF-κB-inducing kinase (NIK), which is involved in inflammatory diseases and cancer pathogenesis. This inhibition could provide a therapeutic avenue for treating cancers and autoimmune conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, this compound was found to possess superior antibacterial properties compared to its analogs. The study measured the minimum inhibitory concentration (MIC) against several bacteria, confirming its potential as a lead compound for antibiotic development.

| Compound | Bacteria Tested | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 12.00 ± 0.00 | 5 |

| S. aureus | 11.00 ± 0.03 | 10 |

Case Study 2: Antimalarial Activity

A series of synthesized quinoline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. Compounds derived from this compound exhibited significant inhibition rates at low concentrations.

| Compound ID | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| 4b | 0.312 | 43.3 ± 0.89 |

| 4g | 1.25 | >75 |

| 12 | 2.50 | >75 |

Propriétés

IUPAC Name |

4-chloroquinoline-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCAGGRCRJARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.